![molecular formula C9H8N2O2 B6358272 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900018-76-0](/img/structure/B6358272.png)

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Overview

Description

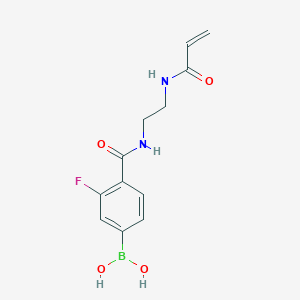

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

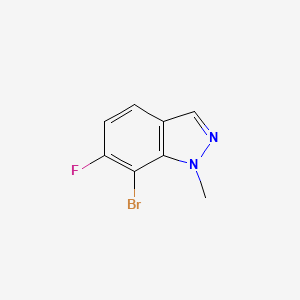

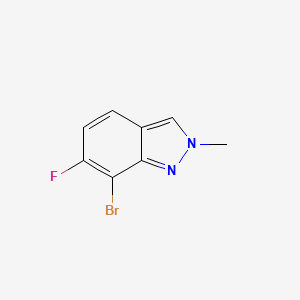

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis

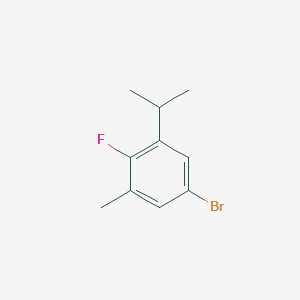

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . This compound can then be converted to 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Physical And Chemical Properties Analysis

The physical form of this compound is a yellow to brown solid . Its molecular weight is 176.17 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been the subject of extensive research due to their potential pharmaceutical applications. Notably, these compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. For example, Abignente et al. (1982) and Laneri et al. (1998) have synthesized various derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, testing them for anti-inflammatory and analgesic activities. Their findings indicate significant anti-inflammatory action in certain compounds, highlighting their potential in pharmaceutical research (Abignente et al., 1982), (Laneri et al., 1998).

Chemical Synthesis and Characterization

The compound and its derivatives have also been a focal point in chemical synthesis. Marandi (2018) and Shaabani et al. (2006) have explored efficient synthesis methods for producing these compounds, providing insights into the chemical properties and potential applications of these derivatives in medicinal and biological sciences (Marandi, 2018), (Shaabani et al., 2006).

Potential in Cytotoxic Activity and Antimicrobial Applications

Research by Vilchis-Reyes et al. (2010) indicates that derivatives of this compound show promise in cytotoxic activities and as CDK inhibitors, opening avenues for cancer treatment research. Additionally, Patoliya and Kharadi (2013) synthesized a series of compounds from derivatives of this chemical, demonstrating antimicrobial activity, which points to potential applications in combating microbial infections (Vilchis-Reyes et al., 2010), (Patoliya & Kharadi, 2013).

Mechanism of Action

Target of Action

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used as covalent anticancer agents .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used to develop covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein involved in regulating cell division, and mutations in the KRAS gene can lead to the development of cancer .

Pharmacokinetics

One study on a related compound, q203, indicated that it displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Related compounds have shown significant activity against mdr-tb and xdr-tb . In the case of Q203, treatment resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring their potential in drug discovery, particularly in the treatment of infectious diseases .

properties

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEXGVUYMVTGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944408 | |

| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21801-80-9 | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)